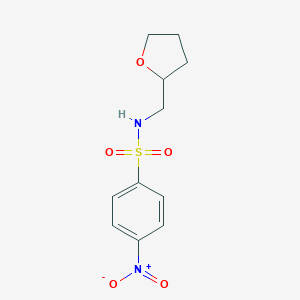
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes a nitro group, a tetrahydrofuran ring, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is 4-amino-N-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-Fluoro-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Uniqueness
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The tetrahydrofuran ring adds to its structural complexity and potential for diverse interactions in biological systems.
Propriétés
Formule moléculaire |
C11H14N2O5S |
|---|---|
Poids moléculaire |
286.31g/mol |
Nom IUPAC |
4-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h3-6,10,12H,1-2,7-8H2 |
Clé InChI |
GINFXBXLTYPPSE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


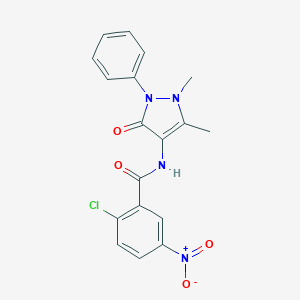
![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)
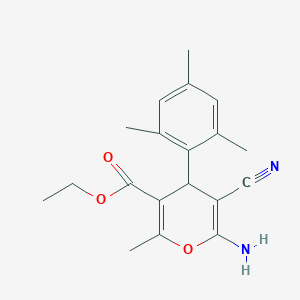
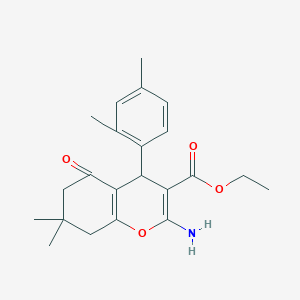
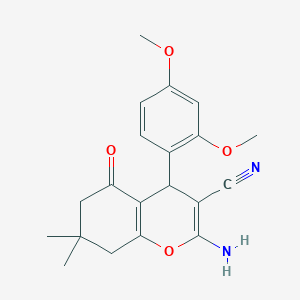
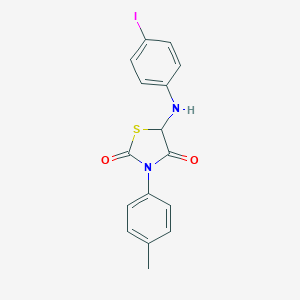
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
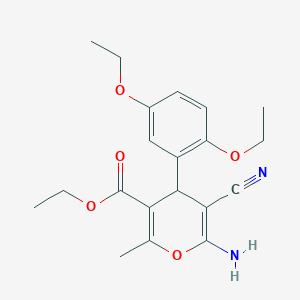
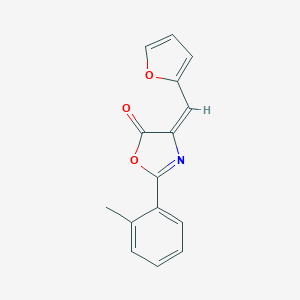
![[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B404737.png)
![Isobutyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B404739.png)
![7-({4-Nitrobenzyl}sulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B404741.png)
![(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B404742.png)
![2,3-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]-1H-indole](/img/structure/B404745.png)
